N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Description
N-[(2E)-5-Benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a heterocyclic compound featuring two pharmacologically significant moieties: a 1,3,4-thiadiazole ring and a pyridazinone core. The thiadiazole ring is substituted with a benzyl group at position 5, while the pyridazinone moiety is functionalized with a 4-fluorophenyl group at position 2.
The molecular formula is C₂₁H₁₆FN₅O₂S, with a molecular weight of 421.45 g/mol.
Properties
IUPAC Name |
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN5O2S/c22-16-8-6-15(7-9-16)17-10-11-20(29)27(26-17)13-18(28)23-21-25-24-19(30-21)12-14-4-2-1-3-5-14/h1-11H,12-13H2,(H,23,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLAEIXOAULCKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiadiazole and pyridazine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include benzyl chloride, thiourea, and 4-fluorobenzaldehyde. The reaction conditions often involve heating under reflux with appropriate solvents such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it could inhibit the activity of certain kinases or proteases, thereby modulating cellular signaling pathways.
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound belongs to a broader class of thiadiazole-pyridazine hybrids. Key structural analogues and their distinguishing features are summarized below:
Impact of Substituents on Bioactivity
- Benzyl vs. Methoxymethyl (Thiadiazole) : The benzyl group in the target compound increases lipophilicity compared to the polar methoxymethyl group in ’s analogue. This may enhance blood-brain barrier penetration but reduce aqueous solubility .
- 4-Fluorophenyl vs.
- Cyclohexyl vs. Benzyl (Thiadiazole) : Cyclohexyl substituents () introduce steric bulk, which may hinder interactions with flat binding pockets but improve metabolic stability .
Research Findings and Mechanistic Insights
- Synthetic Accessibility : The target compound’s synthesis likely parallels methods for analogues (e.g., multi-step coupling of thiadiazole precursors with pyridazine intermediates under controlled conditions) .
- Target Interactions : Molecular docking studies on similar compounds suggest inhibition of tyrosine kinases and topoisomerase II , mechanisms critical in cancer proliferation .
Biological Activity
N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by data tables and relevant research findings.
Chemical Structure
The compound can be structurally represented as follows:
This structure indicates the presence of a thiadiazole moiety, which is often associated with various biological activities.
1. Antimicrobial Activity
Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties. The presence of electron-withdrawing groups, such as fluorine in the para position of the phenyl ring, enhances the antimicrobial activity of these compounds. In vitro studies have shown that compounds similar to this compound demonstrate effective inhibition against various Gram-positive and Gram-negative bacteria.
| Compound | Activity | Reference |
|---|---|---|
| N-(4-Fluorophenyl)thiadiazole | Moderate Antimicrobial | |
| 5-(3-Indolyl)-1,3,4-thiadiazole | Strong Antimicrobial |
2. Anticancer Activity
The anticancer potential of thiadiazole derivatives has been extensively studied. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines including lung (A549), breast (MCF7), and colon cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Case Study:
In a study evaluating various thiadiazole derivatives, one compound demonstrated a GI50 value of -5.48 against prostate cancer cells (PC3), indicating potent cytotoxicity. The structure-activity relationship (SAR) suggested that modifications at the C-5 position significantly influenced activity.
3. Anti-inflammatory Activity
Thiadiazole derivatives have also been noted for their anti-inflammatory properties. Compounds similar to this compound have shown efficacy in reducing inflammation in animal models of acute inflammation.
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition: Many thiadiazole derivatives act as inhibitors for enzymes involved in cancer progression and inflammation.
- Cell Signaling Pathways: They may modulate signaling pathways such as NF-kB and MAPK pathways that are crucial in inflammatory responses and cancer cell survival.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
